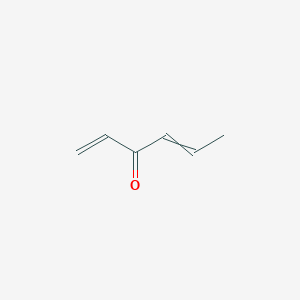
1-(Dimethylamino)-3-phenylpentan-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethylamino)-3-phenylpentan-3-yl acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a dimethylamino group, a phenyl group, and an acetate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)-3-phenylpentan-3-yl acetate can be achieved through several methods. One common approach involves the esterification of 1-(Dimethylamino)-3-phenylpentan-3-ol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the ester being driven by the removal of water or hydrogen chloride as a byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(Dimethylamino)-3-phenylpentan-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines under basic conditions.
Major Products
Oxidation: Formation of 1-(Dimethylamino)-3-phenylpentan-3-one or 1-(Dimethylamino)-3-phenylpentanoic acid.
Reduction: Formation of 1-(Dimethylamino)-3-phenylpentan-3-ol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
1-(Dimethylamino)-3-phenylpentan-3-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)-3-phenylpentan-3-yl acetate involves its interaction with specific molecular targets. The compound can act as an acetylcholinesterase inhibitor, binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can affect neurotransmission and muscle contraction.
Comparison with Similar Compounds
Similar Compounds
- 1-(Dimethylamino)-3-phenylpropan-1-yl acetate
- 1-(Dimethylamino)-3-phenylbutan-1-yl acetate
- 1-(Dimethylamino)-3-phenylhexan-1-yl acetate
Uniqueness
1-(Dimethylamino)-3-phenylpentan-3-yl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the dimethylamino group and the phenyl group in the pentan-3-yl acetate backbone allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
5443-32-3 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
[1-(dimethylamino)-3-phenylpentan-3-yl] acetate |
InChI |
InChI=1S/C15H23NO2/c1-5-15(18-13(2)17,11-12-16(3)4)14-9-7-6-8-10-14/h6-10H,5,11-12H2,1-4H3 |
InChI Key |
FUIVJBYQQVARHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCN(C)C)(C1=CC=CC=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


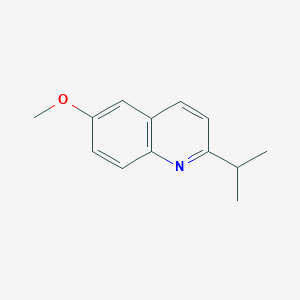

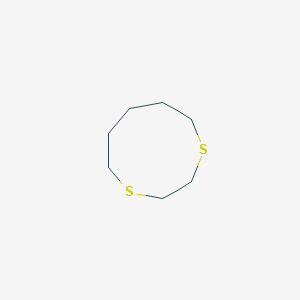
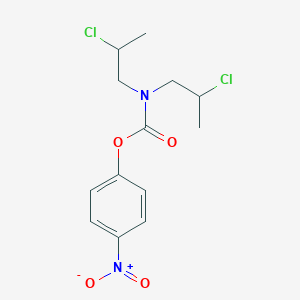
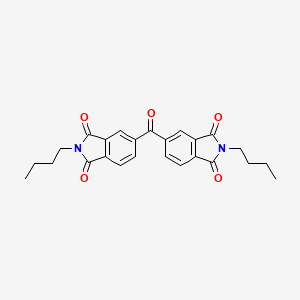
![4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14725149.png)
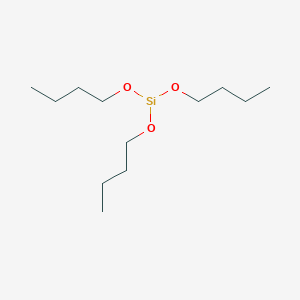


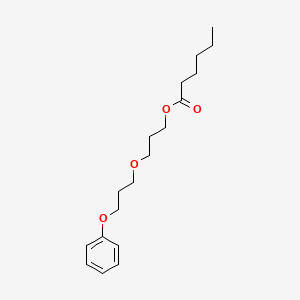
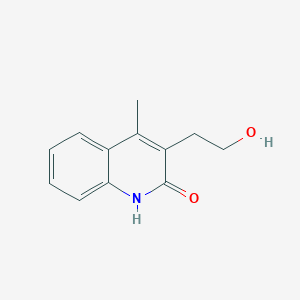
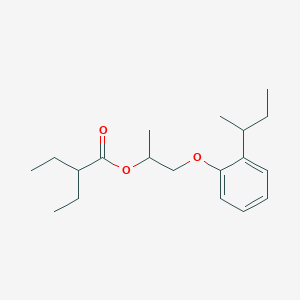
![3-(2-Methoxyphenyl)-8-(propan-2-yl)-4h-furo[2,3-h]chromen-4-one](/img/structure/B14725167.png)
